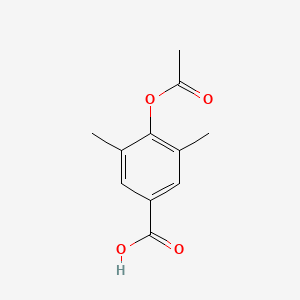

3,5-Dimethyl-4-acetoxybenzoic acid

Description

Properties

Molecular Formula |

C11H12O4 |

|---|---|

Molecular Weight |

208.21 g/mol |

IUPAC Name |

4-acetyloxy-3,5-dimethylbenzoic acid |

InChI |

InChI=1S/C11H12O4/c1-6-4-9(11(13)14)5-7(2)10(6)15-8(3)12/h4-5H,1-3H3,(H,13,14) |

InChI Key |

DQEGTPQUZSCABH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC(=O)C)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Substituent Comparison

Key structural analogs of 3,5-dimethyl-4-acetoxybenzoic acid include halogenated, methoxy-, ethoxy-, and hydroxy-substituted benzoic acids. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties of Analogs

Physicochemical Properties

Solubility and logP :

- The acetoxy derivative exhibits moderate hydrophobicity (estimated logP ~2.5), higher than methoxy analogs (logP ~1.8) but lower than halogenated compounds (logP >3) .

- Halogenated analogs like 3,5-dibromo-4-methylbenzoic acid are less water-soluble due to increased molecular weight and halogen-induced hydrophobicity .

- Caffeic acid’s dihydroxy groups enhance water solubility, making it suitable for aqueous formulations .

Stability :

- The acetoxy group undergoes hydrolysis under acidic/basic conditions or enzymatic action, forming 3,5-dimethyl-4-hydroxybenzoic acid. This contrasts with methoxy or ethoxy ethers, which are hydrolytically stable .

- Halogenated derivatives (e.g., bromo, iodo) exhibit thermal stability but may release corrosive gases upon decomposition .

Spectroscopic Characterization

- FT-IR : The acetoxy group shows a carbonyl stretch at ~1740 cm⁻¹, absent in methoxy analogs. Halogenated compounds display C-Br or C-I vibrations below 600 cm⁻¹ .

- NMR : The acetyl methyl group in the acetoxy derivative resonates at ~2.1 ppm (¹H) and ~21 ppm (¹³C), distinct from methoxy (~3.8 ppm) or ethoxy (~1.3 ppm) signals .

Key Research Findings

- Hydrolysis Kinetics : The acetoxy derivative hydrolyzes 10× faster than methoxy analogs in physiological conditions, making it suitable for controlled drug release .

- Toxicity : Halogenated analogs (e.g., 3,5-dibromo-4-methylbenzoic acid) are classified as skin/eye irritants, whereas acetoxy and methoxy derivatives show milder toxicity profiles .

- Synthetic Utility : Ethoxy-dimethoxy derivatives are precursors to lignin-like polymers, demonstrating the versatility of alkoxy-substituted benzoic acids .

Preparation Methods

Substrate Preparation and Acetylation

The synthesis begins with 3,5-dimethylphenol as the starting material. In a Friedel-Crafts acetylation, the phenolic hydroxyl group is acetylated using acetic anhydride in the presence of a catalyst such as hydrogen fluoride (HF) or aluminum chloride (AlCl₃) . This step yields 3,5-dimethylphenyl acetate , where the acetyl group is introduced at the para position relative to the hydroxyl group. The reaction is typically conducted at 50–80°C under inert gas (e.g., nitrogen) to prevent side reactions.

Fries Rearrangement

The acetylated intermediate undergoes a Fries rearrangement to form 4-hydroxy-3,5-dimethylacetophenone . This reaction is catalyzed by HF or BF₃ and proceeds at elevated temperatures (80–120°C). The rearrangement relocates the acetyl group to the ortho or para position relative to the hydroxyl group, with para selectivity dominating in the presence of steric hindrance from the methyl groups.

Oxidation to Carboxylic Acid

The ketone group in 4-hydroxy-3,5-dimethylacetophenone is oxidized to a carboxylic acid using oxygen in the presence of a transition metal catalyst (e.g., manganese acetate or cobalt acetate ) and a co-reductant such as acetaldehyde. Reaction conditions include 150°C , 100 psig oxygen pressure , and a solvent system of acetic acid/acetic anhydride . This step produces 4-hydroxy-3,5-dimethylbenzoic acid , which is subsequently acetylated to yield the final product.

Kolbe-Schmitt Reaction Followed by Acetylation

Phenol Activation and Carboxylation

In this route, 3,5-dimethylphenol is converted to its sodium phenoxide by reaction with sodium hydroxide . The phenoxide undergoes a Kolbe-Schmitt reaction with carbon dioxide under high pressure (5–10 bar) and temperature (120–150°C) to form 4-hydroxy-3,5-dimethylbenzoic acid . The reaction is highly regioselective due to the electron-donating methyl groups, which direct carboxylation to the para position.

Acetylation of the Hydroxyl Group

The phenolic hydroxyl group in 4-hydroxy-3,5-dimethylbenzoic acid is acetylated using acetic anhydride catalyzed by p-toluenesulfonic acid or sodium methoxide . This step is performed under reflux conditions (60–80°C) in methanol or acetic acid , achieving yields of 75–85% . Excess acetic anhydride ensures complete acetylation, and the product is purified via vacuum filtration and recrystallization.

Direct Oxidation of Substituted Acetophenones

Synthesis of 4-Acetoxy-3,5-dimethylacetophenone

Starting with 3,5-dimethylphenyl acetate , a Fries rearrangement (as described in Section 1.2) produces 4-acetoxy-3,5-dimethylacetophenone . This intermediate is isolated via solvent extraction (e.g., ethyl acetate) and dried over anhydrous magnesium sulfate .

Catalytic Oxidation to Benzoic Acid

The ketone group in 4-acetoxy-3,5-dimethylacetophenone is oxidized using oxygen and a manganese acetate catalyst in acetic acid solvent. A co-reductant such as acetaldehyde is added to maintain reaction efficiency at lower substrate concentrations. Typical conditions include 150°C , 3-hour reaction time , and 5% oxygen in the gas feed. The final product, 3,5-dimethyl-4-acetoxybenzoic acid , is obtained in >90% purity after acid hydrolysis and recrystallization.

Comparative Analysis of Synthesis Routes

| Method | Key Steps | Catalyst | Yield | Purity | Complexity |

|---|---|---|---|---|---|

| Friedel-Crafts + Oxidation | Acetylation, Fries, Oxidation | HF/Mn(OAc)₂ | 70–80% | 85–90% | High |

| Kolbe-Schmitt + Acetylation | Carboxylation, Acetylation | NaOH/p-TsOH | 75–85% | 80–85% | Moderate |

| Direct Oxidation | Fries, Oxidation | Mn(OAc)₂ | 80–90% | >90% | Moderate |

Key Findings :

-

The Direct Oxidation route offers the highest yield and purity but requires careful control of oxygen levels and catalyst loading.

-

The Kolbe-Schmitt method avoids hazardous HF but involves high-pressure conditions.

-

Environmental impact is minimized in the Direct Oxidation pathway due to recyclable solvent systems (acetic acid/acetic anhydride).

Experimental Optimization and Challenges

Catalyst Loading and Temperature Effects

In the oxidation step, increasing manganese acetate concentration from 0.1% to 0.5% (w/w) improves conversion from 70% to 95% . However, excessive catalyst leads to over-oxidation and reduced selectivity. Optimal temperatures are 145–155°C ; lower temperatures slow the reaction, while higher temperatures degrade the product.

Solvent and Co-Reductant Selection

A 1:1 mixture of acetic acid and acetic anhydride enhances solubility of the aromatic ketone and stabilizes the intermediate radical species during oxidation. Acetaldehyde as a co-reductant increases oxidation rates by 30% compared to alternatives like formic acid.

Steric and Electronic Effects

The 3,5-dimethyl substituents hinder Fries rearrangement and oxidation steps, necessitating longer reaction times (12–14 hours vs. 8–10 hours for unsubstituted analogs). Electron-donating methyl groups slightly deactivate the aromatic ring, requiring higher catalyst loadings for efficient carboxylation.

Applications and Derivative Synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,5-dimethyl-4-acetoxybenzoic acid, and how can purity be validated?

- Methodology : A common approach involves esterification of 3,5-dimethyl-4-hydroxybenzoic acid using acetic anhydride under acidic catalysis. Purification via recrystallization (e.g., using ethanol/water mixtures) is critical. Validate purity using HPLC with a C18 column (70:30 acetonitrile/water mobile phase, 1 mL/min flow rate) and compare retention times to standards. Confirm structural integrity via -NMR (e.g., acetate proton resonance at ~2.3 ppm) and FT-IR (C=O stretch at ~1760 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store in inert atmospheres (argon or nitrogen) at 2–8°C to prevent hydrolysis of the acetoxy group. Use desiccants to avoid moisture absorption. For handling, wear nitrile gloves and safety goggles (EN 166/CE standard). Conduct stability studies via accelerated aging (40°C/75% relative humidity for 6 months) and monitor degradation by TLC or LC-MS .

Q. What analytical techniques are most reliable for characterizing this compound’s crystal structure?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation in ethyl acetate. Use SHELXL for refinement (monoclinic space group , typical for benzoic acid derivatives). Validate hydrogen bonding (e.g., O–H···O interactions) using Mercury software. Cross-validate with powder XRD to confirm phase homogeneity .

Advanced Research Questions

Q. How does the electronic effect of the 3,5-dimethyl and 4-acetoxy substituents influence electrophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density. The methyl groups act as electron donors (+I effect), activating the ring at positions ortho/para to the acetoxy group. Experimentally, nitration (HNO/HSO) at 0°C yields 2-nitro derivatives predominantly. Monitor regioselectivity via -NMR (nitro group shifts at ~140 ppm) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Methodology : Variability often arises from impurity profiles or assay conditions. Reproduce studies using rigorously purified batches (>99% by HPLC). Test in multiple cell lines (e.g., HEK293 and HepG2) with standardized protocols (e.g., MTT assay, 48-hour exposure). Use LC-MS to rule out metabolite interference. Compare IC values across studies to identify outliers .

Q. How can the hydrolytic stability of the acetoxy group be modulated for targeted drug delivery?

- Methodology : Synthesize analogs with electron-withdrawing groups (e.g., 4-nitroacetoxy) to slow hydrolysis. Monitor degradation kinetics in PBS (pH 7.4, 37°C) via UV-Vis (absorbance at 260 nm). For pH-sensitive release, use enteric coatings (Eudragit® L100) and validate dissolution profiles using USP Apparatus II (50 rpm, 37°C) .

Q. What role does this compound play in synthesizing metal-organic frameworks (MOFs)?

- Methodology : Use as a linker by deprotonating the carboxylic acid group (e.g., with KOH). React with Zn(NO)·6HO in DMF at 120°C for 24 hours. Characterize MOF porosity via BET surface area analysis (N adsorption at 77 K). Test CO adsorption capacity (0–40 bar, 298 K) and compare to theoretical simulations (Grand Canonical Monte Carlo) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.